molecular formula C17H24N2O4S B5114265 4-{4-[(2-methyl-1-piperidinyl)sulfonyl]benzoyl}morpholine

4-{4-[(2-methyl-1-piperidinyl)sulfonyl]benzoyl}morpholine

Cat. No.: B5114265
M. Wt: 352.5 g/mol
InChI Key: YPISVIJNWSGIAB-UHFFFAOYSA-N
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Description

“4-{4-[(2-methyl-1-piperidinyl)sulfonyl]benzoyl}morpholine” is a chemical compound with the molecular formula C17H24N2O4S . It is related to other compounds such as “4-[(4-methylpiperidin-1-yl)sulfonyl]aniline” and "4-Morpholinopiperidine" .


Synthesis Analysis

The synthesis of piperidone derivatives, which are precursors to the piperidine ring found in “this compound”, has been extensively studied . These compounds are typically prepared from a domino reaction of aldehyde, ketone, and ammonium acetate in alcohol by reflux heating on a water bath for 6 hours or even 1 day .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a morpholine ring attached to a benzoyl group, which is further connected to a sulfonyl group linked to a 2-methyl-1-piperidinyl group .


Chemical Reactions Analysis

Piperidine derivatives, including “this compound”, are involved in a variety of intra- and intermolecular reactions leading to the formation of various substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Safety and Hazards

The safety data sheet for a related compound, “3-[(4-Methyl-1-piperidinyl)sulfonyl]benzeneboronic acid”, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

The future directions for the study and application of “4-{4-[(2-methyl-1-piperidinyl)sulfonyl]benzoyl}morpholine” and related compounds are likely to involve further exploration of their synthesis methods and biological activities. Given the wide range of bioactivities exhibited by piperidone derivatives, these compounds may have potential applications in the development of new pharmaceuticals .

Properties

IUPAC Name

[4-(2-methylpiperidin-1-yl)sulfonylphenyl]-morpholin-4-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O4S/c1-14-4-2-3-9-19(14)24(21,22)16-7-5-15(6-8-16)17(20)18-10-12-23-13-11-18/h5-8,14H,2-4,9-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPISVIJNWSGIAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>52.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49725470
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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